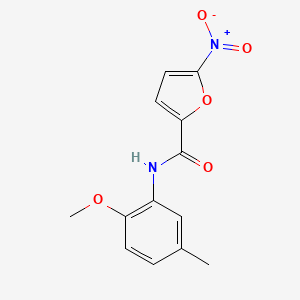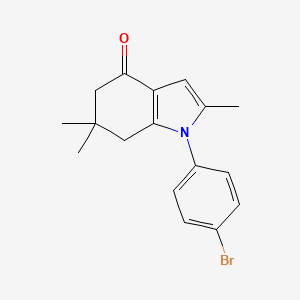
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family of compounds and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors in the body. This inhibition can lead to a variety of different biochemical and physiological effects, depending on the specific target of the compound.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which could make it a valuable tool for researchers studying inflammatory diseases. Additionally, this compound has been shown to have antiproliferative effects, which could make it useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is its versatility. This compound can be used in a variety of different experimental settings, making it a valuable tool for researchers in many different fields. However, there are also some limitations to the use of this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are a number of different future directions that could be pursued in the study of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide. One potential direction is the development of more efficient and effective synthesis methods for this compound. Another potential direction is the identification of new targets for this compound, which could lead to the development of new drugs for a variety of different diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is a complex process that involves a number of different steps. One of the key steps in the synthesis process is the reaction between 5-chloro-2-methoxyaniline and 3-nitrobenzaldehyde in the presence of an acid catalyst. This reaction produces an intermediate compound that is then further reacted with acryloyl chloride to produce the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has a number of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for a variety of different diseases.
Propiedades
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-23-15-7-6-12(17)10-14(15)18-16(20)8-5-11-3-2-4-13(9-11)19(21)22/h2-10H,1H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWVQYYYCUEFFM-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)


![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5885129.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)


![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)
![2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5885187.png)
![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)

![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)